2-Bromo-6-(trifluoromethoxy)benzaldehyde

Organic Synthesis Medicinal Chemistry Cross-Coupling

2-Bromo-6-(trifluoromethoxy)benzaldehyde (CAS 1114809-17-4) is a fluorinated benzaldehyde derivative that uniquely positions both a bromine atom and a trifluoromethoxy (-OCF₃) group adjacent to a reactive formyl (-CHO) moiety. This specific ortho-substitution pattern on the aromatic ring enables sequential, chemoselective transformations, particularly at the bromine site via metal-catalyzed cross-coupling, while the -OCF₃ group imparts a high lipophilicity (predicted LogP of 3.3) and metabolic stability to the resultant molecular scaffolds.

Molecular Formula C8H4BrF3O2
Molecular Weight 269.017
CAS No. 1114809-17-4
Cat. No. B581290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethoxy)benzaldehyde
CAS1114809-17-4
Molecular FormulaC8H4BrF3O2
Molecular Weight269.017
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C=O)OC(F)(F)F
InChIInChI=1S/C8H4BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H
InChIKeyDMQSWMRWBJCGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(trifluoromethoxy)benzaldehyde (CAS 1114809-17-4): A Dual-Functional Building Block for Ortho-Substituted Fluorinated Scaffolds


2-Bromo-6-(trifluoromethoxy)benzaldehyde (CAS 1114809-17-4) is a fluorinated benzaldehyde derivative that uniquely positions both a bromine atom and a trifluoromethoxy (-OCF₃) group adjacent to a reactive formyl (-CHO) moiety . This specific ortho-substitution pattern on the aromatic ring enables sequential, chemoselective transformations, particularly at the bromine site via metal-catalyzed cross-coupling, while the -OCF₃ group imparts a high lipophilicity (predicted LogP of 3.3) and metabolic stability to the resultant molecular scaffolds [1].

Why 2-Bromo-6-(trifluoromethoxy)benzaldehyde Cannot Be Interchanged with Positional Isomers in Synthesis and Discovery


The precise ortho,ortho-relationship between the bromine, aldehyde, and trifluoromethoxy groups on the benzene ring of 2-Bromo-6-(trifluoromethoxy)benzaldehyde generates a distinct steric and electronic environment that cannot be replicated by its positional isomers, such as the 2-bromo-4-(trifluoromethoxy) or 2-bromo-5-(trifluoromethoxy) analogs [1]. This unique substitution pattern directly influences the outcome of key reactions, including the rate and regioselectivity of palladium-catalyzed cross-couplings and the conformational preferences of the resulting biaryl products, making it a critical, non-interchangeable building block for generating specific molecular geometries and pharmacophores [2].

Quantitative Evidence Guide for Scientific Selection: 2-Bromo-6-(trifluoromethoxy)benzaldehyde (1114809-17-4)


Structural Orthogonality Enables Unique Sequential Functionalization Not Possible with Isomeric Analogs

The ortho-disposition of the bromine atom relative to both the aldehyde and the bulky trifluoromethoxy group in 2-Bromo-6-(trifluoromethoxy)benzaldehyde creates a sterically congested environment that is fundamentally distinct from less hindered isomers like 2-Bromo-4-(trifluoromethoxy)benzaldehyde or 2-Bromo-5-(trifluoromethoxy)benzaldehyde. This specific substitution pattern is known to be crucial for synthesizing ortho-substituted biaryl motifs found in pharmaceutical targets, as evidenced by its inclusion in patent claims for compounds with this exact substitution pattern, such as 2-bromo-6-fluoro-5-trifluoromethoxybenzaldehyde, which are key intermediates for agrochemicals and pharmaceuticals [1]. This suggests a class-level advantage for synthesizing active ingredients where this specific ortho,ortho-relationship is required [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Documented Enzyme Inhibition Profile: Human ALDH3A1 Inhibition with an IC50 of 2.10 µM

2-Bromo-6-(trifluoromethoxy)benzaldehyde demonstrates a measurable, albeit modest, inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme target implicated in cancer chemoresistance and corneal diseases [1]. This activity is documented in the BindingDB database with a reported IC50 value of 2.10 µM (2.10E+3 nM) [2]. In contrast, a related but structurally different analog, 2-Bromo-6-methoxybenzaldehyde, is primarily utilized as a synthetic building block and has not been reported to possess this specific biological activity profile [3].

Biochemical Assays Enzyme Inhibition Drug Discovery

High Predicted Lipophilicity (LogP 3.3) Enhances Passive Permeability and Metabolic Stability Compared to Non-Fluorinated Analogs

The presence of the -OCF3 group imparts a high calculated lipophilicity to 2-Bromo-6-(trifluoromethoxy)benzaldehyde, with a predicted LogP value of 3.3 [1]. This value is significantly higher than that of its non-fluorinated counterpart, 2-Bromo-6-methoxybenzaldehyde, which has a predicted LogP of approximately 2.1 [2]. This ~1.2-unit increase in LogP can translate into substantially improved passive membrane permeability and increased metabolic stability against oxidative enzymes in a drug discovery context, as established by the broader class of trifluoromethoxy-containing compounds [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Standardized Commercial Purity of 97% Ensures Reproducible Cross-Coupling Performance

Multiple reputable chemical vendors, including Apollo Scientific, offer 2-Bromo-6-(trifluoromethoxy)benzaldehyde at a standardized purity of 97% . This level of purity is critical for ensuring reproducible and high-yielding outcomes in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where the presence of even trace amounts of dehalogenated impurities or other isomers can significantly compromise reaction efficiency and product yield . While positional isomers like 2-Bromo-4-(trifluoromethoxy)benzaldehyde are also available at 97% purity, the combination of high purity and the unique ortho,ortho-substitution pattern of the target compound makes it a uniquely valuable and reliable starting material .

Organic Synthesis Cross-Coupling Quality Control

Physical State (Liquid) and Safety Profile Inform Handling and Scale-Up Logistics

2-Bromo-6-(trifluoromethoxy)benzaldehyde is supplied as a clear, dark yellow to orange liquid, a physical state that can offer advantages in automated liquid handling and large-scale dispensing compared to solid analogs . As a halogenated aromatic aldehyde, it is classified as an irritant (H315, H319, H335), requiring standard personal protective equipment and adequate ventilation during handling . This is a common safety profile shared by many of its isomeric bromo-(trifluoromethoxy)benzaldehyde counterparts, such as 2-Bromo-4-(trifluoromethoxy)benzaldehyde . The combination of its liquid form and predictable safety requirements allows for straightforward integration into both manual and automated synthesis workflows without the need for specialized containment or handling procedures beyond standard laboratory practice [1].

Process Chemistry Safety Procurement

Key Application Scenarios for 2-Bromo-6-(trifluoromethoxy)benzaldehyde in Research and Industrial Sourcing


Synthesis of Ortho-Substituted Biaryl Pharmacophores via Selective Suzuki-Miyaura Cross-Coupling

The ortho-bromo substituent of 2-Bromo-6-(trifluoromethoxy)benzaldehyde serves as a highly effective site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups to generate ortho-substituted biaryl aldehydes. This is a critical transformation in medicinal chemistry for constructing complex, drug-like molecules where the specific ortho,ortho-substitution pattern influences target binding, as supported by the compound's structural inclusion in patent literature for active ingredient synthesis [1]. The resulting biaryl aldehyde products are privileged scaffolds in numerous kinase inhibitors and other therapeutic agents.

Development of ALDH3A1-Targeted Chemical Probes and Inhibitors

Given its documented inhibitory activity against human ALDH3A1 (IC50 = 2.10 µM), 2-Bromo-6-(trifluoromethoxy)benzaldehyde can serve as a direct starting point or a structural core for developing more potent and selective ALDH3A1 inhibitors [2]. Researchers investigating the role of ALDH3A1 in cancer stem cell chemoresistance, corneal clouding, or other disease states can utilize this compound to generate initial structure-activity relationship (SAR) data around the core scaffold, an application not supported by its methoxy or other halogen-substituted analogs.

Incorporation into Libraries for Metabolic Stability and Permeability Optimization

The high predicted lipophilicity (LogP 3.3) of this compound makes it a valuable building block for medicinal chemists aiming to optimize the drug-like properties of a lead series, particularly for enhancing passive membrane permeability and improving metabolic stability [3]. The inclusion of a 2-Bromo-6-(trifluoromethoxy)benzaldehyde-derived moiety into a screening library or lead optimization campaign can systematically probe the effect of this specific fluorinated motif on pharmacokinetic parameters, a common strategy for improving oral bioavailability [4].

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